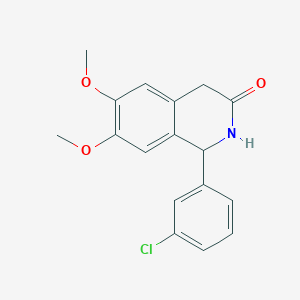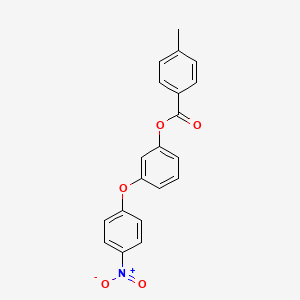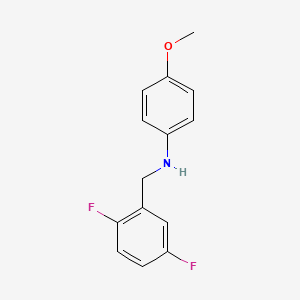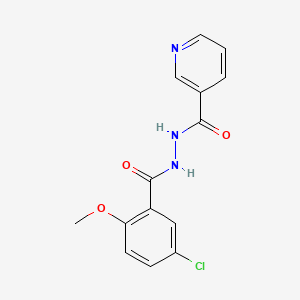
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, also known as SDZ 21009, is a chemical compound that has shown promising results in scientific research.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 is not fully understood, but it is believed to act through the modulation of various signaling pathways in the brain. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been found to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
This compound 21009 has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the brain, which can contribute to the development of neurodegenerative diseases. It has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
实验室实验的优点和局限性
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under normal laboratory conditions. However, its use is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on 1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as an antioxidant and anti-inflammatory agent in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound 21009 and its potential interactions with other drugs and compounds.
合成方法
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 can be synthesized through a multistep process involving the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde, followed by a series of reactions including reduction, cyclization, and methylation. The final product is obtained through purification and isolation techniques.
科学研究应用
1-(3-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone 21009 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also shown promise in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-11-8-16(20)19-17(13(11)9-15(14)22-2)10-4-3-5-12(18)6-10/h3-7,9,17H,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHMMQZXGXAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(5-bromo-2-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4973577.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![2-{[N-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4973628.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)


![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)

![5-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B4973678.png)